N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15764708
Molecular Formula: C11H17N5
Molecular Weight: 219.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N5 |
|---|---|
| Molecular Weight | 219.29 g/mol |
| IUPAC Name | N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine |
| Standard InChI | InChI=1S/C11H17N5/c1-4-16-8-11(6-13-16)12-5-10-7-15(3)14-9(10)2/h6-8,12H,4-5H2,1-3H3 |
| Standard InChI Key | GUEJOWDSLXDQDJ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)NCC2=CN(N=C2C)C |
Introduction
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine is a complex organic compound belonging to the pyrazole class of heterocycles. It features a unique structure with two distinct pyrazole moieties connected by a methyl bridge to an ethyl group. This compound is primarily studied for its potential biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine typically involves multi-step synthetic pathways. Common methods include reactions that require careful control of temperature and reaction time to maximize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Chemical Reactivity
The chemical reactivity of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine can be attributed to the presence of nitrogen atoms in the pyrazole rings, which can act as both nucleophiles and electrophiles depending on the reaction conditions. The electron-donating nature of the methyl groups on the pyrazole rings enhances nucleophilicity, allowing the compound to participate in various chemical reactions typical of amines and heterocyclic compounds.
Biological Activities and Applications
Pyrazole derivatives, including N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine, are known for their diverse pharmacological properties. These compounds are of interest in drug discovery and development due to their potential anti-inflammatory, analgesic, and antimicrobial activities. The dual pyrazole structure of this compound may enhance its biological activity compared to simpler derivatives, making it significant in research and development for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine. These include:
| Compound Name | Molecular Formula | Notable Properties |
|---|---|---|
| 3,5-Dimethylpyrazole | C5H8N2 | Role as a ligand in coordination chemistry |
| 4-Aminoantipyrine | C9H12N3O | Exhibits analgesic and anti-inflammatory properties |
| 1-Methylpyrazole | C4H6N2 | Used as a building block in organic synthesis |
These compounds highlight the diverse applications and properties within the pyrazole class, emphasizing the potential of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume